1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol
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Overview
Description
1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol, also known by various synonyms such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride, is a chemical compound with the empirical formula C18H19NOS · HCl . It has a molecular weight of 333.88 g/mol.
Chemical Reactions Analysis
1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. The major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Researchers might explore its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigations into its pharmacological properties could lead to potential therapeutic applications.
Mechanism of Action
The precise mechanism by which 1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers may compare this compound with related molecules to highlight its distinct features.
Properties
Molecular Formula |
C24H25F3N2O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-naphthalen-2-yloxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H25F3N2O2/c25-24(26,27)20-6-3-7-21(15-20)29-12-10-28(11-13-29)16-22(30)17-31-23-9-8-18-4-1-2-5-19(18)14-23/h1-9,14-15,22,30H,10-13,16-17H2 |
InChI Key |
YEEHVHSWTMOETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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